(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers
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Overview
Description
“(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers” is a chemical compound. A diastereomer is a type of a stereoisomer. Diastereomers are defined as non-mirror image non-identical stereoisomers . Thus, this means that (6-methyl-1,4-dioxan-2-yl)methanol has multiple different arrangements in space .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-methyl-1,4-dioxan-2-yl)methanol involves the protection of a diol followed by a Grignard reaction and reduction.", "Starting Materials": [ "2,3-dihydroxy-6-methyltetrahydrofuran", "Methylmagnesium bromide", "Methanol", "Sodium borohydride", "Tetrahydrofuran", "Acetic acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Protect the diol by reacting 2,3-dihydroxy-6-methyltetrahydrofuran with methanol and acetic acid to form the methyl ether.", "Add sodium sulfate and magnesium sulfate to the reaction mixture and extract with ethyl acetate.", "Dry the organic layer and remove the solvent to obtain the protected diol.", "React the protected diol with methylmagnesium bromide in tetrahydrofuran to form the Grignard reagent.", "Add the Grignard reagent to a solution of formaldehyde in tetrahydrofuran to form the intermediate.", "Reduce the intermediate with sodium borohydride to form the desired product, (6-methyl-1,4-dioxan-2-yl)methanol.", "Purify the product by distillation or recrystallization." ] } | |
CAS RN |
117045-58-6 |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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